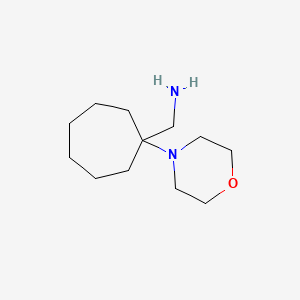

(1-Morpholinocycloheptyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-morpholin-4-ylcycloheptyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c13-11-12(5-3-1-2-4-6-12)14-7-9-15-10-8-14/h1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRFTDXBLRVQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588258 | |

| Record name | 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891638-31-6 | |

| Record name | 1-[1-(Morpholin-4-yl)cycloheptyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1-Morpholinocycloheptyl)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Morpholinocycloheptyl)methanamine, a novel cycloalkylamine with potential applications in pharmaceutical and medicinal chemistry. The document details a robust synthetic pathway, outlines key characterization techniques, and provides expert insights into the experimental rationale. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Rationale for (1-Morpholinocycloheptyl)methanamine

Cycloalkane scaffolds are prevalent in numerous biologically active compounds, offering a three-dimensional architecture that can enhance target binding and improve pharmacokinetic properties. The incorporation of an aminomethyl group provides a key site for further functionalization and interaction with biological targets. Furthermore, the morpholine moiety is a common feature in many approved drugs, often contributing to improved solubility and metabolic stability. The strategic combination of these three structural motifs in (1-Morpholinocycloheptyl)methanamine presents a compelling case for its synthesis and exploration as a novel building block in drug discovery programs.

This guide will focus on a logical and efficient synthetic strategy, beginning with readily available starting materials and proceeding through well-established chemical transformations. Each step will be discussed in detail, emphasizing the underlying chemical principles and practical considerations for successful execution.

A Proposed Synthetic Pathway: From Cycloheptanone to (1-Morpholinocycloheptyl)methanamine

The synthesis of (1-Morpholinocycloheptyl)methanamine can be efficiently achieved through a three-step sequence involving enamine formation, a subsequent Mannich-type reaction, and a final reduction. This pathway is advantageous due to its use of common reagents and its foundation in well-understood reaction mechanisms.

Caption: Proposed synthetic pathway for (1-Morpholinocycloheptyl)methanamine.

Step 1: Enamine Formation - The Stork Enamine Synthesis

The initial step involves the formation of the enamine, 1-morpholinocyclohept-1-ene, from cycloheptanone and morpholine. This reaction is a classic example of the Stork enamine synthesis.[1]

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cycloheptanone (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in a suitable solvent such as toluene.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine. This intermediate is often used in the subsequent step without further purification.

Expertise & Experience: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the enamine product by removing the water byproduct.[1] The selection of a secondary amine like morpholine is essential for the formation of a stable enamine.

Step 2: Aminomethylation via a Mannich-type Reaction

The nucleophilic enamine intermediate is then reacted with an electrophilic iminium ion, generated in situ from formaldehyde and an amine source, in a Mannich-type reaction. This step introduces the crucial aminomethyl group at the alpha-position of the original cycloheptanone.

Protocol:

-

Dissolve the crude enamine from the previous step in a suitable aprotic solvent, such as acetonitrile or THF, under an inert atmosphere.

-

In a separate flask, prepare the Eschenmoser's salt precursor by reacting formaldehyde and a suitable amine source (e.g., ammonium chloride) or utilize a pre-formed iminium salt.

-

Cool the enamine solution to 0°C and slowly add the iminium salt precursor.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iminium salt intermediate.

Trustworthiness: The Mannich reaction is a reliable method for the aminomethylation of enolizable carbonyl compounds and their derivatives.[2][3] The in situ formation of the electrophilic iminium species is a well-established and efficient process.

Step 3: Reduction to the Final Product

The final step involves the reduction of the iminium salt intermediate to the desired (1-Morpholinocycloheptyl)methanamine.

Protocol:

-

Dissolve the crude iminium salt in a protic solvent, such as methanol or ethanol.

-

Cool the solution to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction mixture at 0°C for a specified time, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess reducing agent with water.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final product by column chromatography on silica gel to obtain pure (1-Morpholinocycloheptyl)methanamine.

Expertise & Experience: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of iminium ions. The portion-wise addition at low temperature helps to control the exothermicity of the reaction.

Characterization of (1-Morpholinocycloheptyl)methanamine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl, morpholine, and aminomethyl protons. The cycloheptyl protons will likely appear as a series of broad multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen of the morpholine ring will be deshielded and appear as a multiplet, while the protons on the carbons adjacent to the oxygen will appear as another multiplet at a slightly different chemical shift. The two protons of the newly introduced aminomethyl group (CH₂NH₂) should appear as a distinct singlet or a multiplet, depending on the solvent and proton exchange. The two protons of the primary amine (NH₂) will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Distinct signals are expected for each of the carbon atoms in the cycloheptyl ring, the four unique carbons of the morpholine ring, and the carbon of the aminomethyl group. The chemical shifts of these carbons will be influenced by their proximity to the nitrogen and oxygen atoms.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Cycloheptyl CH₂ | 1.2 - 1.8 | 25 - 40 |

| Morpholine N-CH₂ | 2.4 - 2.8 | 50 - 55 |

| Morpholine O-CH₂ | 3.5 - 3.9 | 65 - 70 |

| C-CH₂-NH₂ | 2.5 - 3.0 | 40 - 50 |

| C-CH₂-NH₂ | 1.5 - 2.5 (broad) | - |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretch: A broad to medium absorption band in the region of 3300-3500 cm⁻¹ is expected for the primary amine.[4]

-

C-H stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ will correspond to the C-H stretching vibrations of the cycloheptyl and morpholine rings.

-

C-N stretch: A medium absorption band in the region of 1050-1250 cm⁻¹ will be indicative of the C-N stretching vibrations.

-

C-O-C stretch: A strong, characteristic absorption band around 1115 cm⁻¹ is expected for the C-O-C ether linkage in the morpholine ring.[5][6]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed, confirming the molecular formula of C₁₂H₂₄N₂O (Molecular Weight: 212.33 g/mol ). Fragmentation patterns can also provide further structural information.

Potential Applications and Future Directions

(1-Morpholinocycloheptyl)methanamine represents a versatile scaffold for the development of new chemical entities. The primary amine functionality serves as a handle for further derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Potential therapeutic areas of interest for derivatives of this compound could include neurology, oncology, and infectious diseases, given the prevalence of similar structural motifs in bioactive molecules.

Future work could involve the synthesis of a library of derivatives by acylating, alkylating, or performing reductive amination on the primary amine. The biological activity of these new compounds could then be evaluated through various in vitro and in vivo assays.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of (1-Morpholinocycloheptyl)methanamine. The proposed three-step synthesis, involving enamine formation, a Mannich-type reaction, and reduction, is based on well-established and reliable chemical transformations. The guide also provides a comprehensive overview of the key characterization techniques necessary to confirm the structure and purity of the final product. The versatile nature of this novel compound makes it a promising building block for the synthesis of new and potentially bioactive molecules, warranting further investigation by the scientific community.

References

-

Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination [Video]. YouTube. [Link]

-

Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 3193–3200. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal, 13(2s). [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molbank, 2017(3), M949. [Link]

-

Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hu, Y., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(4), 3193-3200. [Link]

-

Fülöp, F., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3183. [Link]

-

The Organic Chemistry Tutor. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5894. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). The Journal of Physical Chemistry Letters, 14(42), 9576–9582. [Link]

-

The Organic Chemistry Tutor. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characterization of (1-Morpholinocycloheptyl)methanamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Morpholinocycloheptyl)methanamine (CAS No. 891638-31-6) is a novel amine derivative with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement as a drug candidate, influencing everything from formulation and bioavailability to its interaction with biological systems. This guide provides a comprehensive framework for the elucidation of these properties. It is designed not merely as a list of procedures, but as a self-validating system of protocols and theoretical considerations, empowering researchers to generate robust and reliable data. We will explore both predictive computational methods and established experimental protocols for determining key parameters such as solubility, pKa, and spectral characteristics, thereby providing a complete roadmap for the chemical and pharmaceutical characterization of this molecule.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are those of its fundamental physicochemical properties. These characteristics, including solubility, ionization state (pKa), and molecular structure, govern a compound's behavior in both a formulation and a physiological environment.[1][2] For a molecule such as (1-Morpholinocycloheptyl)methanamine, these properties will directly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A poorly soluble compound may never reach its target in sufficient concentration, while an unfavorable ionization state can hinder its ability to cross cellular membranes. Therefore, a comprehensive understanding of these attributes is not merely a data-gathering exercise; it is a foundational pillar of rational drug design and development.[1]

This technical guide provides a detailed exposition of the methodologies for characterizing (1-Morpholinocycloheptyl)methanamine. We will address both theoretical, in silico predictions that offer a rapid preliminary assessment, and the gold-standard experimental techniques required for generating definitive data for regulatory submissions and further development.

Molecular Identity and Structural Elucidation

Prior to the determination of its physicochemical properties, the unambiguous confirmation of the molecular structure and identity of (1-Morpholinocycloheptyl)methanamine is paramount.

Table 1: Molecular Identity of (1-Morpholinocycloheptyl)methanamine

| Parameter | Value | Source |

| CAS Number | 891638-31-6 | [3] |

| Molecular Formula | C₁₂H₂₄N₂O | [3] |

| Molecular Weight | 212.33 g/mol | [3] |

| SMILES Code | NCC1(N2CCOCC2)CCCCCC1 | [3] |

Spectroscopic Characterization

A suite of spectroscopic techniques should be employed to confirm the structure of the synthesized compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For (1-Morpholinocycloheptyl)methanamine, we would expect to see signals corresponding to the protons on the cycloheptyl ring, the morpholine ring, and the aminomethyl group. The hydrogens on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear in the 2.3-3.0 ppm range.[1] The protons of the primary amine group (-NH₂) may appear as a broad signal between 0.5-5.0 ppm.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Carbons directly attached to the nitrogen atom will be shifted downfield to the 10-65 ppm region due to the electron-withdrawing effect of nitrogen.[1]

-

Predictive NMR Spectroscopy: Prior to synthesis or for confirmation, computational methods can be used to predict the ¹H and ¹³C NMR spectra.[6][7][8][9] Several software packages are available for this purpose.

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[10][11] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Fragmentation patterns observed in the mass spectrum can also provide structural information. For this molecule, characteristic fragmentation of the morpholine and cycloheptyl rings would be expected.[12]

FTIR spectroscopy is used to identify the functional groups present in a molecule.[13] For (1-Morpholinocycloheptyl)methanamine, the key vibrational bands to observe are:

-

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region.[13][14]

-

C-N Stretching: The C-N stretching of aliphatic amines is found in the 1020-1250 cm⁻¹ region.[14]

-

N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[14]

Determination of Physicochemical Properties

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For an amine, the pKa of its conjugate acid is a critical parameter as it dictates the extent of protonation at physiological pH (approximately 7.4). This, in turn, influences solubility, permeability, and receptor binding.[3]

A number of software tools can provide rapid and reasonably accurate predictions of pKa values.[15][16][17][18] These are valuable for early-stage assessment.

-

ChemAxon's pKa Plugin: This is a widely used tool that can predict the pKa of various functional groups.[15][19]

-

Schrodinger's Epik: Another powerful tool for pKa prediction.[15]

-

Rowan's Free Online pKa Calculator: This tool uses physics-based machine learning for its predictions.[17]

For definitive pKa values, experimental determination is essential.

Experimental Protocol: Potentiometric Titration [20][21]

-

Sample Preparation: Prepare a 1 mM solution of (1-Morpholinocycloheptyl)methanamine in deionized water or a suitable buffer of known ionic strength.[20][21]

-

Titration Setup: Immerse a calibrated pH electrode into the sample solution, which is continuously stirred.[20][21]

-

Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid.[20]

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, ensuring the system reaches equilibrium at each step.[21]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[21]

Diagram: Workflow for pKa Determination

Caption: A workflow for the determination of pKa.

Solubility

Aqueous solubility is a critical factor for oral drug absorption.[22] Poor solubility can lead to low bioavailability.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility [22]

-

Preparation: Add an excess amount of (1-Morpholinocycloheptyl)methanamine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.

Diagram: Shake-Flask Solubility Workflow

Caption: The shake-flask method for determining equilibrium solubility.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for membrane permeability. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

-

Solvent System: Use a biphasic system of n-octanol and an aqueous buffer at the desired pH (e.g., 7.4 for LogD). The two phases should be mutually saturated.

-

Sample Preparation: Dissolve a known amount of (1-Morpholinocycloheptyl)methanamine in the aqueous phase.

-

Partitioning: Add an equal volume of n-octanol and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP = log ([Concentration in octanol] / [Concentration in aqueous phase]) for the neutral form.

-

LogD = log ([Concentration in octanol] / [Concentration in aqueous phase]) at a specific pH.

-

Predictive Modeling of Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models can be employed to predict various physicochemical properties of amines based on their molecular structure.[23][24][25] These models use statistical methods to correlate molecular descriptors with experimental data.[26][27] For novel compounds like (1-Morpholinocycloheptyl)methanamine, QSPR can provide initial estimates for properties such as boiling point, density, and solubility, guiding experimental design.[28][29]

Conclusion

The comprehensive physicochemical characterization of (1-Morpholinocycloheptyl)methanamine is a critical, multi-faceted process that underpins its potential development as a pharmaceutical agent. This guide has outlined a systematic approach, integrating predictive computational tools with robust experimental protocols. By adhering to these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development pipeline. The elucidation of the spectral properties, pKa, solubility, and lipophilicity will provide a solid foundation for subsequent formulation, pharmacokinetic, and pharmacodynamic studies.

References

-

QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. (2023, December 14). ACS Omega - ACS Publications. Retrieved January 22, 2026, from [Link]

-

Computational pKa Determination. (2023, August 17). r/comp_chem - Reddit. Retrieved January 22, 2026, from [Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (n.d.). Retrieved January 22, 2026, from [Link]

-

A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Chemical Space Analysis and Property Prediction for Carbon Capture Amine molecules. (2023, May 18). ChemRxiv. Retrieved January 22, 2026, from [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). Retrieved January 22, 2026, from [Link]

-

No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2025, December 9). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved January 22, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 22, 2026, from [Link]

-

108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 6). YouTube. Retrieved January 22, 2026, from [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved January 22, 2026, from [Link]

-

Predicting normal densities of amines using quantitative structure-property relationship (QSPR). (2015, November 2). PubMed. Retrieved January 22, 2026, from [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved January 22, 2026, from [Link]

-

Rowan's Free Online pKa Calculator. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 31). ResearchGate. Retrieved January 22, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023, December 25). Preprints.org. Retrieved January 22, 2026, from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved January 22, 2026, from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). alwsci. Retrieved January 22, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved January 22, 2026, from [Link]

-

FTIR spectra to determine the amine functional groups on urea Black... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 22, 2026, from [Link]

-

Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved January 22, 2026, from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved January 22, 2026, from [Link]

-

Boiling Points and Solubility of Amines. (2019, August 22). YouTube. Retrieved January 22, 2026, from [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). Retrieved January 22, 2026, from [Link]

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (n.d.). Organic Letters - ACS Publications. Retrieved January 22, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

pKa Plugin. (n.d.). Chemaxon Docs. Retrieved January 22, 2026, from [Link]

-

Outlining Drug Stability and Solubility with Dissolution Testing. (2020, September 2). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE. Retrieved January 22, 2026, from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. Retrieved January 22, 2026, from [Link]

-

H-NMR Predicting Molecular Structure Using Formula + Graph. (2020, January 30). YouTube. Retrieved January 22, 2026, from [Link]

-

Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C. (n.d.). Cloudinary. Retrieved January 22, 2026, from [Link]

-

26.2 Amines – Physical Properties. (n.d.). eCampusOntario Pressbooks. Retrieved January 22, 2026, from [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

-

S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. smbstcollege.com [smbstcollege.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Visualizer loader [nmrdb.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. preprints.org [preprints.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. reddit.com [reddit.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 18. MoKa - pKa modelling [moldiscovery.com]

- 19. docs.chemaxon.com [docs.chemaxon.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. benchchem.com [benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Predicting normal densities of amines using quantitative structure-property relationship (QSPR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. cmst.eu [cmst.eu]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Morpholinocycloheptyl)methanamine (CAS 891638-31-6): A Scaffold for Exploration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Morpholinocycloheptyl)methanamine, a chemical entity with potential applications in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific molecule, this document serves as a foundational resource, offering insights into its properties, plausible synthetic routes, analytical characterization strategies, and potential therapeutic applications based on the well-established roles of its constituent chemical moieties.

Introduction: Unveiling a Molecule of Interest

(1-Morpholinocycloheptyl)methanamine is a unique bifunctional molecule that combines a saturated seven-membered carbocycle with a morpholine heterocycle and a primary aminomethyl group. The morpholine ring is a well-recognized "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and target binding.[1][3] The cycloheptylmethanamine portion provides a three-dimensional structural element that can be pivotal for exploring the binding pockets of biological targets. The strategic combination of these fragments in (1-Morpholinocycloheptyl)methanamine presents a compelling starting point for the design of novel therapeutic agents.

This guide aims to equip researchers with the necessary theoretical and practical framework to synthesize, characterize, and evaluate the potential of this intriguing molecule.

Physicochemical Properties

Currently, detailed experimental data for (1-Morpholinocycloheptyl)methanamine is scarce. The available information is primarily from commercial chemical suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 891638-31-6 | [4] |

| Molecular Formula | C₁₂H₂₄N₂O | [4] |

| Molecular Weight | 212.33 g/mol | [4] |

| Appearance | Solid or liquid | |

| SMILES String | NCC1(CCCCCC1)N2CCOCC2 | [4] |

| InChI Key | ZPRFTDXBLRVQJG-UHFFFAOYSA-N |

It is imperative for researchers to independently verify these properties through analytical characterization upon synthesis or acquisition.

Synthesis and Characterization: A Proposed Workflow

Due to the absence of published synthetic procedures for (1-Morpholinocycloheptyl)methanamine, a plausible and efficient synthetic strategy is proposed based on established methodologies for the synthesis of N-substituted cycloalkylmethylamines.

Proposed Synthetic Pathway: Strecker Synthesis

A logical approach to the synthesis of (1-Morpholinocycloheptyl)methanamine is a variation of the Strecker synthesis, a well-established method for the synthesis of α-amino acids and their derivatives. This one-pot, three-component reaction would involve cycloheptanone, morpholine, and a cyanide source, followed by reduction of the resulting α-aminonitrile.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 891638-31-6|(1-Morpholinocycloheptyl)methanamine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Morpholinocycloheptyl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity and structure of (1-Morpholinocycloheptyl)methanamine. We present a detailed analysis of its predicted spectral data across three core spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we delineate the theoretical basis for the expected spectral features, provide detailed, field-tested protocols for data acquisition, and interpret the resulting data in an integrated fashion to build a cohesive structural argument. This document serves as both a reference for the specific spectral characteristics of the title compound and a methodological template for the rigorous characterization of complex small molecules.

Disclaimer: As (1-Morpholinocycloheptyl)methanamine is a specialized compound, publicly available experimental spectra are not accessible. The data presented and interpreted herein are predicted based on fundamental spectroscopic principles and established structural correlations. This guide is intended to be illustrative of the analytical workflow and expected results.

Molecular Structure and Analytical Strategy

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is essential. (1-Morpholinocycloheptyl)methanamine is a saturated heterocyclic compound featuring three key structural motifs: a cycloheptyl ring, a morpholine ring, and a primary aminomethyl group.

-

Molecular Formula: C₁₂H₂₄N₂O

-

Molecular Weight (Monoisotopic): 212.1889 g/mol

Our analytical strategy is to use a multi-spectroscopic approach, where each technique provides orthogonal, complementary information to build a high-confidence structure confirmation.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula and to probe fragmentation patterns that reveal structural sub-components.[1][2][3]

-

Infrared (IR) Spectroscopy: To identify the key functional groups present, particularly the N-H bonds of the primary amine and C-O-C ether linkage of the morpholine ring.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework, providing detailed information on the chemical environment, connectivity, and relative number of protons and carbons.[6][7][8]

The logical flow of this analysis is visualized in the workflow diagram below.

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a novel compound.[1] For a molecule like (1-Morpholinocycloheptyl)methanamine, a soft ionization technique such as Electrospray Ionization (ESI) is ideal to preserve the molecular ion.[9]

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M+H)⁺: The calculated monoisotopic mass is 212.1889. Using ESI in positive ion mode, we predict a prominent protonated molecular ion, [M+H]⁺, at m/z 213.1967 . The presence of two nitrogen atoms adheres to the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[10][11]

-

Key Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation can be induced. The most likely fragmentation mechanism for this molecule is alpha-cleavage , a characteristic fragmentation for amines where the bond alpha to the nitrogen atom breaks.[11][12][13][14]

-

Loss of the Cycloheptyl Ring: Cleavage of the C-C bond between the cycloheptyl ring and the morpholine nitrogen is a probable fragmentation pathway.

-

Ring Opening of Morpholine: Fragmentation of the morpholine ring itself can occur.

-

Loss of Aminomethyl Group: Cleavage of the bond between the cycloheptyl ring and the -CH₂NH₂ group.

-

The primary fragmentation is predicted to be an α-cleavage adjacent to the morpholine nitrogen, leading to a stable iminium ion.

Caption: Predicted major fragmentation pathways in ESI-MS.

Tabulated Predicted MS Data

| Ion Species | Calculated m/z | Interpretation |

| [M+H]⁺ | 213.1967 | Protonated Molecular Ion |

| [C₁₁H₂₁NO]⁺ | 183.1701 | Loss of aminomethyl radical |

| [C₅H₁₂NO]⁺ | 102.0919 | Cleavage yielding morpholinomethyl cation |

| [C₄H₈NO]⁺ | 86.0964 | α-cleavage product (likely base peak) |

Protocol: High-Resolution ESI-MS

Rationale: This protocol uses Direct Infusion ESI-MS, which is a rapid method to obtain accurate mass data without chromatographic separation.[15] A high-resolution instrument (like a TOF or Orbitrap) is specified to confirm the elemental composition.[16]

-

Sample Preparation:

-

Instrument Setup (Example: Q-TOF Mass Spectrometer):

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Infusion Rate: 5 µL/min.

-

-

Data Acquisition:

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

Use an internal calibrant (e.g., Leucine Enkephalin) for real-time mass correction to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument software's formula calculator to confirm that the measured accurate mass matches the theoretical elemental composition of C₁₂H₂₅N₂O⁺ within a 5 ppm mass error tolerance.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for the rapid identification of key functional groups within a molecule.[4] The vibrational frequencies of bonds provide a characteristic "fingerprint."[5]

Predicted IR Absorption Bands

For (1-Morpholinocycloheptyl)methanamine, we anticipate several key absorptions:

-

N-H Stretch: The primary amine (-NH₂) will exhibit two distinct stretching bands in the 3400-3250 cm⁻¹ region due to symmetric and asymmetric stretching modes. These are typically medium in intensity and sharper than O-H stretches.[18][19]

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the cycloheptyl and morpholine rings.

-

N-H Bend: A medium to strong scissoring vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[18][19]

-

C-O-C Stretch: The ether linkage in the morpholine ring will produce a strong, characteristic C-O stretching band in the 1150-1050 cm⁻¹ region.[20]

-

C-N Stretch: Aliphatic C-N stretching vibrations will appear as medium to weak bands in the 1250-1020 cm⁻¹ region, often overlapping with other fingerprint region signals.[18][19]

Tabulated Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3380 & ~3310 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine |

| 2925, 2855 | Strong, Sharp | C-H Stretch | Alkanes (sp³) |

| ~1610 | Medium | N-H Bend (Scissoring) | Primary Amine |

| ~1115 | Strong, Sharp | C-O-C Asymmetric Stretch | Ether (Morpholine) |

| ~1200 - 1050 | Weak-Medium | C-N Stretch | Aliphatic Amines |

Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Rationale: The KBr pellet method is a classic and reliable technique for obtaining high-quality IR spectra of solid samples.[21] It involves dispersing the analyte in an IR-transparent matrix (KBr) to minimize scattering.[22]

-

Material Preparation:

-

Sample Grinding & Mixing:

-

Place ~1-2 mg of the solid analyte into the agate mortar.

-

Add ~150-200 mg of the dried KBr powder. The sample-to-KBr ratio should be approximately 1:100.[23]

-

Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogenous powder is obtained. Work quickly to minimize moisture absorption.[21]

-

-

Pellet Pressing:

-

Transfer the powder mixture into the pellet die assembly.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 metric tons) for 2-3 minutes.[23]

-

-

Spectrum Acquisition:

-

Carefully remove the die and eject the pellet. A good pellet should be thin and transparent or translucent.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample chamber first.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[7] It provides precise information about the chemical environment of each ¹H and ¹³C nucleus.[24]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to be complex due to significant signal overlap, particularly in the aliphatic region. Estimation of chemical shifts is based on standard additive models and the influence of adjacent heteroatoms.[25][26][27]

-

Morpholine Protons: Protons on carbons adjacent to the oxygen (-O-CH₂-) will be the most downfield, expected around 3.7 ppm . Protons on carbons adjacent to the nitrogen (-N-CH₂-) will appear further upfield, around 2.6 ppm .

-

Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic and will appear as a singlet or a closely spaced multiplet around 2.5 ppm .

-

Cycloheptyl Protons: The 12 protons on the seven-membered ring will produce a series of broad, overlapping multiplets in the 1.4-1.8 ppm region. The complexity arises from restricted conformational mobility and complex spin-spin coupling.

-

Amine Protons (-NH₂): The primary amine protons will appear as a broad singlet, typically between 1.0-2.0 ppm . Its chemical shift is highly dependent on concentration and solvent. A D₂O exchange experiment would confirm this signal, as the protons would be replaced by deuterium, causing the signal to disappear.[19]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

¹³C NMR provides a count of unique carbon environments.[28] Due to symmetry, fewer than 12 signals may be observed.

-

Morpholine Carbons: The carbons adjacent to oxygen (-O-CH₂-) are the most deshielded, predicted around 68 ppm . The carbons adjacent to the nitrogen (-N-CH₂-) are expected around 50 ppm .

-

Quaternary Carbon: The cycloheptyl carbon atom bonded to both the morpholine nitrogen and the aminomethyl group will be a key signal, predicted around 65-70 ppm .

-

Aminomethyl Carbon (-CH₂NH₂): This carbon is expected to appear around 45-50 ppm .

-

Cycloheptyl Carbons: The remaining six carbons of the cycloheptyl ring will appear in the aliphatic region, between 25-40 ppm .

Tabulated Predicted NMR Data

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.70 | t, J=4.5 Hz | 4H | Morpholine: -O-CH ₂- |

| ~2.60 | t, J=4.5 Hz | 4H | Morpholine: -N-CH ₂- |

| ~2.50 | s | 2H | -CH ₂-NH₂ |

| 1.4 - 1.8 | m (broad) | 12H | Cycloheptyl ring protons |

| ~1.5 (variable) | br s | 2H | -NH ₂ |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~68.0 | Morpholine: -O-C H₂- |

| ~67.0 | Quaternary C (Cycloheptyl) |

| ~50.5 | Morpholine: -N-C H₂- |

| ~48.0 | -C H₂-NH₂ |

| 25.0 - 40.0 | Remaining Cycloheptyl C H₂ |

Protocol: NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large interfering signals from the solvent itself and to provide a lock signal for the spectrometer.[29][30]

-

Sample Preparation:

-

Weigh approximately 10-15 mg of the analyte for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, small vial.[29]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[29][30][31]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[29][31]

-

Cap the NMR tube and label it clearly.

-

-

Instrumental Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. Poor shimming leads to broad lines and distorted multiplets.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, 1-second relaxation delay, 90° pulse angle.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment due to the low natural abundance of ¹³C.

-

Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.

-

Process and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

-

Structure Validation (2D NMR):

-

To definitively assign all signals and confirm connectivity, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Caption: Standard protocol for NMR sample preparation and analysis.

Integrated Spectroscopic Analysis and Conclusion

-

MS establishes the correct molecular weight and elemental formula (C₁₂H₂₄N₂O).

-

IR confirms the presence of the key functional groups: a primary amine (N-H stretches and bend) and an ether (C-O-C stretch). It also confirms the aliphatic nature of the molecule (sp³ C-H stretches).

-

NMR provides the final, detailed picture. The ¹³C spectrum shows the correct number of carbon environments, and the ¹H spectrum, though complex, shows the expected proton signals with appropriate integrations (e.g., the 4H:4H ratio for the morpholine protons). The chemical shifts are consistent with the proposed structure, with protons and carbons adjacent to heteroatoms being appropriately deshielded.

Together, the predicted MS, IR, and NMR data converge to unequivocally support the structure of (1-Morpholinocycloheptyl)methanamine. This guide outlines the necessary experimental protocols and interpretive logic required to perform such a structural confirmation with the highest degree of scientific rigor.

References

-

Gasteiger, J., Sadowski, J., Schuur, J., Selzer, P., Steinhauer, L., & Wendt, B. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

-

St. Clair, R. (2018). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

-

Abraham, R. J. (1997). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]

-

Kwon, Y. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20299. [Link]

-

Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

-

National Institutes of Health. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Georgia Tech Chemistry and Biochemistry. (2025). Mass Spec Mech Amines Alpha Cleavage Source. YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

-

Journal of Organic Chemistry. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

University of Texas. (n.d.). Chapter 12: Mass Spectrometry. [Link]

-

ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Hilaris Publisher. (n.d.). A Report on Electrospray Ionization. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

-

Weizmann Institute of Science. (n.d.). NMR Sample Preparation. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

-

YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

-

Wikipedia. (n.d.). Mass spectrometry. [Link]

-

YouTube. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. [Link]

-

National Institutes of Health. (2022). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data. [Link]

-

Chemistry LibreTexts. (2020). Molecular Mass Spectrometry. [Link]

-

YouTube. (2023). How to Make a Good KBr Pellet - a Step-by-step Guide. [Link]

-

Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

Sources

- 1. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 7. jchps.com [jchps.com]

- 8. technologynetworks.com [technologynetworks.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. shimadzu.com [shimadzu.com]

- 22. kinteksolution.com [kinteksolution.com]

- 23. youtube.com [youtube.com]

- 24. bbhegdecollege.com [bbhegdecollege.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. m.youtube.com [m.youtube.com]

- 27. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 28. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 30. publish.uwo.ca [publish.uwo.ca]

- 31. sites.bu.edu [sites.bu.edu]

A Technical Guide to the Pharmacological Evaluation of (1-Morpholinocycloheptyl)methanamine: A Novel CNS-Active Candidate

Abstract

This document provides a comprehensive technical framework for the preclinical pharmacological evaluation of (1-Morpholinocycloheptyl)methanamine, a novel chemical entity with significant potential as a central nervous system (CNS) therapeutic agent. Based on a detailed structural analysis, we hypothesize that this compound may primarily act as a modulator of monoamine oxidase (MAO) enzymes. The morpholine moiety is a well-established pharmacophore in CNS drug discovery, known to improve blood-brain barrier permeability and modulate pharmacokinetic properties.[1][2][3][4][5] This guide outlines a structured, multi-tiered approach, beginning with foundational physicochemical characterization and progressing through detailed in vitro and in vivo protocols designed to rigorously assess its mechanism of action, efficacy, and preliminary safety profile. Methodologies for target engagement, functional activity, and behavioral outcomes are detailed, providing a robust pathway for advancing this compound from a promising lead to a clinical candidate.

Introduction and Rationale

The search for novel CNS agents to address neurodegenerative and psychiatric disorders is a critical priority in modern medicine. (1-Morpholinocycloheptyl)methanamine is a unique structural construct, combining three key chemical motifs: a morpholine ring, a cycloheptyl scaffold, and a primary aminomethyl group.

-

Morpholine Ring: This heterocyclic motif is prevalent in numerous CNS-active drugs. Its inclusion often confers a favorable balance of hydrophilicity and lipophilicity, which can enhance blood-brain barrier (BBB) penetration.[1][2] Furthermore, the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions within biological targets.[2][3][4][5] The morpholine ring is a key feature in drugs targeting enzymes like monoamine oxidases (MAO-A and MAO-B).[1]

-

Cycloheptyl Scaffold: This bulky, lipophilic group serves as a rigid anchor, potentially enhancing binding affinity to a target protein by displacing water molecules in a hydrophobic pocket. Its seven-membered ring structure offers a distinct conformational profile compared to more common cyclohexane or cyclopentane systems.

-

Aminomethyl Group: The primary amine is a critical functional group, likely to be protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with key acidic residues (e.g., Aspartate, Glutamate) in a receptor or enzyme active site.

Given these structural features, a primary hypothesis is that (1-Morpholinocycloheptyl)methanamine may function as an inhibitor of monoamine oxidases (MAO-A or MAO-B), enzymes critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][6] Inhibition of these enzymes is a validated therapeutic strategy for depression and Parkinson's disease.[6] This guide will therefore focus on a preclinical workflow designed to test this hypothesis.

Physicochemical Characterization and Synthesis

A thorough understanding of the molecule's fundamental properties is a prerequisite for all subsequent biological testing.

Predicted Physicochemical Properties

Computational tools should be used for initial in silico profiling to predict drug-likeness and guide experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 212.33 g/mol [7] | Adheres to Lipinski's Rule of Five (<500), favoring good absorption and permeation. |

| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| pKa (strongest basic) | ~9.5 - 10.5 | The primary amine will be predominantly protonated at physiological pH 7.4. |

| Polar Surface Area | ~38.7 Ų | Suggests good potential for oral bioavailability and BBB penetration. |

Proposed Synthetic Route

A plausible and scalable synthesis is crucial for producing the quantities of material required for extensive testing. A reductive amination pathway is proposed as an efficient method.

Caption: Proposed synthetic workflow for (1-Morpholinocycloheptyl)methanamine.

Preclinical Evaluation Strategy: A Tiered Approach

A logical, stepwise progression from broad screening to specific functional assays is essential for an efficient and cost-effective evaluation.

Caption: Tiered experimental workflow for pharmacological evaluation.

Tier 1: Primary Screening & Target Identification

The initial goal is to confirm the hypothesized interaction with MAO enzymes and identify any significant off-target activities.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol is adapted from standard chemiluminescent and spectrophotometric methods.[6][8]

-

Objective: To determine if (1-Morpholinocycloheptyl)methanamine inhibits human recombinant MAO-A or MAO-B activity at a single, high concentration (e.g., 10 µM).

-

Principle: MAO enzymes catalyze the oxidation of monoamines, producing H₂O₂. This can be detected using a horseradish peroxidase (HRP) coupled reaction that generates a fluorescent or luminescent signal.

-

Materials:

-

Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich).

-

MAO-Glo™ Assay Kit (Promega) or similar.

-

(1-Morpholinocycloheptyl)methanamine (test compound).

-

Clorgyline (selective MAO-A inhibitor, positive control).

-

Pargyline or Selegiline (selective MAO-B inhibitors, positive control).

-

96-well opaque microplates.

-

-

Step-by-Step Methodology:

-

Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.

-

In a 96-well plate, add 25 µL of assay buffer.

-

Add 5 µL of test compound (final concentration 10 µM), positive control (e.g., 1 µM), or vehicle (DMSO) to appropriate wells.

-

Add 10 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the MAO substrate provided in the kit.

-

Incubate for 60 minutes at room temperature.

-

Add 50 µL of the Luciferin Detection Reagent, which reacts with H₂O₂ to produce light.

-

Incubate for 20 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis & Interpretation:

-

Calculate the percent inhibition relative to the vehicle control.

-

% Inhibition = 100 * (1 - (Signal_Test / Signal_Vehicle))

-

A result of >50% inhibition is considered a "hit" and justifies progression to Tier 2 for that specific enzyme.

-

Tier 2: Functional Activity and Selectivity

If the compound is identified as a hit, the next step is to quantify its potency (IC₅₀) and determine its mechanism of inhibition.

Experimental Protocol: IC₅₀ Determination and Reversibility

-

Objective: To determine the concentration of the test compound that inhibits 50% of MAO activity (IC₅₀) and to assess whether the inhibition is reversible.

-

Methodology (IC₅₀):

-

Follow the primary screening protocol, but test the compound across a range of concentrations (e.g., 8-point, 3-fold serial dilutions from 100 µM down to ~4.5 nM).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

-

The selectivity index can be calculated as IC₅₀ (MAO-B) / IC₅₀ (MAO-A). A value >10 suggests selectivity.

-

-

Methodology (Reversibility):

-

Pre-incubate a concentrated solution of the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30 minutes.

-

Subject the mixture to rapid dialysis or gel filtration to remove unbound inhibitor.

-

Measure the enzymatic activity of the dialyzed enzyme solution.

-

Interpretation: If activity is restored after dialysis, the inhibitor is reversible. If activity remains suppressed, the inhibition is likely irreversible or pseudo-irreversible.

-

Tier 3: In Vivo Proof of Concept

The final preclinical stage involves assessing the compound's behavior in a living system to establish a link between target engagement and a physiological or behavioral outcome.

Experimental Protocol: Mouse Forced Swim Test (FST)

The FST is a standard behavioral assay used to screen for antidepressant-like activity.

-

Objective: To evaluate whether (1-Morpholinocycloheptyl)methanamine reduces immobility time in mice, an effect characteristic of antidepressant drugs.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Imipramine or Fluoxetine (positive control, ~20 mg/kg, i.p.).

-

Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

-

Step-by-Step Methodology:

-

Acclimate mice to the facility for at least one week.

-

Randomly assign mice to treatment groups: Vehicle, Positive Control, Test Compound (e.g., 1, 3, 10, 30 mg/kg).

-

Administer the assigned treatment via intraperitoneal (i.p.) or oral (p.o.) route. The timing depends on pharmacokinetic data, but a 30-60 minute pre-treatment time is common for i.p. administration.

-

Place each mouse individually into a cylinder of water for a 6-minute session.

-

Record the entire session with a video camera.

-

An observer, blinded to the treatment groups, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

-

Data Analysis & Interpretation:

-

Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

-

A statistically significant reduction in immobility time compared to the vehicle group, similar to the positive control, indicates potential antidepressant-like efficacy.

-

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for the initial pharmacological characterization of (1-Morpholinocycloheptyl)methanamine. The proposed workflow, centered on the hypothesis of MAO inhibition, provides a clear path from initial in vitro screening to in vivo proof-of-concept. Positive results from this cascade of experiments would provide strong justification for advancing the compound into more comprehensive preclinical development, including full pharmacokinetic profiling, metabolism studies, and chronic toxicology assessments, ultimately paving the way for potential clinical investigation.

References

-

Taylor & Francis. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 591-610. Retrieved from [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

-

Asif, M. (2022). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

-

Kim, D. H., et al. (2019). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

-

Lee, I. S., & Kim, Y. S. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 891638-31-6|(1-Morpholinocycloheptyl)methanamine|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

A Strategic Guide to the In Vitro Screening of (1-Morpholinocycloheptyl)methanamine: A Novel Chemical Entity

Abstract

The identification and characterization of novel chemical entities (NCEs) are the foundation of modern drug discovery. This guide provides a comprehensive, technically detailed framework for the initial in vitro screening of (1-Morpholinocycloheptyl)methanamine, a novel compound with potential therapeutic applications. Lacking prior biological data, this document outlines a structured, tiered approach, beginning with broad-based primary screening to identify biological activity and potential liabilities, followed by secondary assays to elucidate the mechanism of action, and culminating in essential in vitro ADME/Tox profiling. This strategy is designed to efficiently generate a foundational dataset, enabling informed decisions for subsequent hit-to-lead and lead optimization campaigns. Each proposed step is grounded in established scientific principles and industry best practices, explaining not just the "how" but the critical "why" behind each experimental choice.

Introduction: Deconstructing a Novel Chemical Entity

(1-Morpholinocycloheptyl)methanamine is an NCE whose therapeutic potential is currently uncharacterized. A rational screening strategy begins with a structural analysis to generate testable hypotheses about its potential biological targets.

-

Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, featured in numerous approved drugs.[1][2] Its presence often improves physicochemical properties like solubility and metabolic stability.[3] Functionally, it can act as a hydrogen bond acceptor and is found in molecules targeting a wide range of receptors and enzymes.[4]

-

Cycloheptylamine Core: The cycloheptyl group provides a three-dimensional, lipophilic scaffold. Amine derivatives of cyclic structures are known to interact with various biological targets, including neurotransmitter pathways.[5] Some derivatives have been investigated for anticancer or neurological disorder applications.[5]

-

Methanamine Group: The primary amine is a key functional group, likely protonated at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues in protein binding pockets, common in G-Protein Coupled Receptors (GPCRs) and ion channels.

This structural combination suggests that (1-Morpholinocycloheptyl)methanamine warrants broad initial screening against targets implicated in CNS disorders, but also requires early assessment for common liabilities associated with amine-containing, lipophilic molecules.

The Tiered Screening Cascade: A Strategy for Efficient Discovery

To maximize information while conserving resources, a phased screening approach is indispensable. This cascade ensures that foundational questions of safety and broad activity are addressed before committing to more intensive, target-specific investigations.

Caption: A tiered workflow for screening novel chemical entities.

Phase 1: Foundational Profiling

The initial goal is to answer two questions: Is the compound overtly toxic, and does it interact with any major target classes?

Cytotoxicity Assessment

-

Rationale: Establishing the cytotoxic profile is a mandatory first step. It determines the maximum concentration range for all subsequent cell-based assays, ensuring that any observed effects are due to specific biological interactions rather than non-specific toxicity.

-

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective colorimetric method for assessing cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenases, which is directly proportional to the number of living cells.[6]

Detailed Protocol: MTT Cytotoxicity Assay[8][9]

-

Cell Plating: Seed a relevant human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of (1-Morpholinocycloheptyl)methanamine (e.g., from 100 µM down to 1 nM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.

-

Incubation: Incubate the plate for 24-48 hours.

-